Sodium 4-ethynylbenzoate
Description
Sodium 4-ethynylbenzoate is the sodium salt of 4-ethynylbenzoic acid, a compound featuring a benzoate backbone substituted with an ethynyl group (-C≡CH) at the para position. These esters are widely used as intermediates in organic synthesis, particularly in Sonogashira cross-coupling reactions and the preparation of pharmaceuticals or functional materials . The sodium salt likely shares reactivity with its ester counterparts but exhibits distinct physicochemical properties due to its ionic nature, such as enhanced water solubility and altered thermal stability.
Properties
IUPAC Name |
sodium;4-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLAFDQGACQAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635813 | |
| Record name | Sodium 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144693-65-2 | |
| Record name | Sodium 4-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination-Alkynylation Sequences
In a modified approach, methyl 4-bromobenzoate undergoes Sonogashira coupling with acetylene gas under pressurized conditions, though this method risks dimerization of acetylene. Copper(I) iodide (CuI) and triphenylphosphine (PPh₃) co-catalyze the reaction in dimethylformamide (DMF), achieving moderate yields (60–70%).
Decarboxylative Alkynylation
Recent advances utilize decarboxylative cross-coupling, where 4-iodobenzoic acid reacts with propiolic acid derivatives. This one-pot method eliminates the need for ester protection but requires silver(I) oxide (Ag₂O) as an additive, complicating purification.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous flow reactors enable safer handling of gaseous acetylene and improve heat dissipation during Sonogashira coupling. Hydrolysis and neutralization are performed in tandem within a single reactor to reduce intermediate isolation steps.
Economic and Safety Factors :
-
Catalyst Recycling : Pd catalysts are recovered via adsorption on activated carbon.
-
Solvent Recovery : THF and methanol are distilled and reused.
-
Waste Management : Bromide byproducts are neutralized with sodium thiosulfate.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Acid-Base Neutralization
Sodium 4-ethynylbenzoate readily undergoes protonation in acidic conditions to form 4-ethynylbenzoic acid, as shown in its synthesis and workup procedures . For example:
This reaction is analogous to the acidification of sodium benzoate to benzoic acid .
Key Data:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| HCl | 4-ethynylbenzoic acid | ~95% | Aqueous, RT |
Transition Metal-Catalyzed Coupling Reactions
The ethynyl group (–C≡CH) participates in palladium- and copper-catalyzed cross-coupling reactions. A notable example is its use in synthesizing diacetylene derivatives for antibiotic research :
Reaction:
Conditions:
Mechanism:
The ethynyl group undergoes oxidative coupling (Glaser coupling) to form a diyne structure, critical for bioactive molecule synthesis .
Esterification via Alkylation
The carboxylate group reacts with alkyl halides in nucleophilic substitution (Sₙ2) reactions to form esters. For instance:
This mirrors the synthesis of methyl 4-methoxybenzoate from sodium carboxylates .
Key Data:
| Alkyl Halide | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Methyl iodide | Methyl 4-ethynylbenzoate | 79–92% | DMF, 0–25°C |
Halogenation of the Ethynyl Group
The terminal alkyne undergoes bromination to form bromoethynyl derivatives, enabling further coupling reactions :
Reaction:
Conditions:
Selenylation Reactions
The ethynyl group reacts with selenide reagents to form selenoalkynes, as demonstrated in mechanochemical syntheses :
Reaction:
Key Data:
| Selenide Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Fluorophenyl | Methyl 4-(((4-fluorophenyl)selanyl)ethynyl)benzoate | 82% | Ball milling, 30 Hz |
Coordination in Metal Complexes
The carboxylate and ethynyl groups act as ligands in gold- or palladium-catalyzed cyclizations. For example, gold(I) complexes facilitate cyclization to isocoumarins :
Reaction:
Outcome:
Scientific Research Applications
Organic Synthesis
Sodium 4-ethynylbenzoate serves as a building block in organic synthesis, particularly in the creation of complex molecules. Its ethynyl group can participate in various reactions, including:
- Nucleophilic Substitution Reactions: Useful for introducing new functional groups into organic frameworks.
- Addition Reactions: The triple bond in the ethynyl group allows for reactions with halogens or hydrogen.
- Oxidation Reactions: Can be oxidized to yield carboxylic acids or other derivatives.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Sodium amide, potassium tert-butoxide | Substituted ethynyl compounds |
| Addition | Halogens (e.g., bromine) | Dihalogenated derivatives |
| Oxidation | Potassium permanganate | Carboxylic acids |
Biological Applications
Research has explored the potential of this compound in biological systems:
- Biochemical Pathways: Investigated for interactions with biological molecules, potentially influencing metabolic pathways.
- Therapeutic Properties: Its derivatives have been studied for antifungal activity against strains like Candida albicans and Aspergillus fumigatus. For instance, a derivative demonstrated significant efficacy in reducing fungal burdens in murine models at dosages of 0.5 to 2.0 mg/kg .
Medicinal Chemistry
This compound is being explored as a precursor in drug development:
- Antifungal Agents: Derivatives have shown promising results against drug-resistant fungal infections.
- Potential Therapeutics: Investigated for its role in developing new medications targeting various diseases.
Industrial Applications
In industry, this compound is utilized for:
- Production of Specialty Chemicals: Its unique properties make it valuable in synthesizing various chemical products.
- Material Science: Used in developing polymers and materials with specific characteristics due to its reactivity.
Case Studies
-
Antifungal Activity Study:
A study demonstrated that a compound derived from this compound exhibited potent antifungal activity against C. albicans and C. neoformans. The compound was effective at low concentrations, indicating its potential as a therapeutic agent . -
Polymer Chemistry Application:
This compound has been used in synthesizing helical polymers through transformations that enhance their chiral properties. This application showcases its role in advanced material science .
Mechanism of Action
The mechanism of action of sodium 4-ethynylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, addition, and oxidation reactions, leading to the formation of different products that exert biological or chemical effects.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Scalability : Methyl 4-ethynylbenzoate is highlighted for its role in scalable syntheses, such as the multi-gram production of LPC-058 with 83–92% yields .
- Material Design : Ethyl 4-ethynylbenzoate derivatives are integral to constructing light-harvesting systems in solar cells, demonstrating enhanced electron transfer efficiency .
- Safety and Handling : Esters require standard organic compound precautions (e.g., ventilation, PPE), while sodium salts may pose different hazards, such as alkalinity .
Biological Activity
Sodium 4-ethynylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
This compound can be synthesized through various chemical reactions involving benzoic acid derivatives. The process typically includes:
- Preparation of Ethynyl Group : The introduction of the ethynyl group is achieved via alkylation methods.
- Formation of Sodium Salt : The benzoate is converted into its sodium salt form to enhance solubility and bioavailability.
The following reaction scheme illustrates the synthesis process:
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain bacterial pathways, making it a candidate for antibiotic development.
Antimicrobial Activity
A significant aspect of this compound's biological profile is its antimicrobial properties. Studies have shown that it inhibits the growth of various Gram-negative bacteria by targeting lipid A biosynthesis pathways. This mechanism is crucial in developing new antibiotics, especially against multidrug-resistant strains.
Case Studies and Findings
- Inhibition of LpxC : Research has demonstrated that this compound acts as an inhibitor of LpxC, an enzyme involved in the lipid A biosynthetic pathway. Inhibition of this enzyme can lead to a decrease in the viability of Gram-negative bacteria such as Pseudomonas aeruginosa .
- Post-Antibiotic Effect (PAE) : Studies have reported a correlation between the residence time of this compound at the target site and its PAE, suggesting prolonged antibacterial effects even after the compound is removed .
Data Table: Biological Activity Summary
Efficacy in Animal Models
In vivo studies have shown that this compound can effectively reduce bacterial load in infected models, demonstrating its potential as an effective therapeutic agent. For instance, when tested in mice infected with Pseudomonas aeruginosa, significant reductions in bacterial counts were observed post-treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the ethynyl group can enhance biological activity. Variations in substitution patterns on the aromatic ring have been explored to optimize efficacy and reduce toxicity.
Q & A
Basic: What methods are recommended for characterizing the purity and structure of Sodium 4-ethynylbenzoate?
Answer:
To confirm purity and structural integrity, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the presence of ethynyl and benzoate groups. Peaks for aromatic protons (~7.5 ppm) and the ethynyl proton (~2.5 ppm) should align with theoretical predictions .
- Infrared Spectroscopy (IR): Identify characteristic functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, carboxylate C=O at ~1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm. Calibrate with a reference standard and report retention time consistency .
- Melting Point Analysis: Compare observed melting points with literature values to detect impurities.
Basic: How should researchers design a controlled experiment to study the solubility of this compound in aqueous solutions?
Answer:
- Variables:
- Independent: pH, temperature, ionic strength.
- Dependent: Solubility (mg/mL).
- Methodology:
- Prepare buffer solutions (pH 3–10) with controlled ionic strength (e.g., 0.1 M NaCl).
- Use a shaking incubator to equilibrate saturated solutions at 25°C and 37°C for 24 hours.
- Filter solutions (0.22 μm membrane) and quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm).
- Validate results with triplicate trials and calculate standard deviations. Include a negative control (pure solvent) to confirm no interference .
Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
Answer:
- Systematic Replication: Reproduce studies under identical conditions (temperature, humidity, light exposure) while controlling for oxygen levels (use inert atmosphere vials).
- Accelerated Stability Testing: Conduct stress tests at elevated temperatures (40°C, 60°C) and monitor degradation via HPLC. Compare degradation kinetics to identify environmental sensitivity .
- Statistical Analysis: Apply ANOVA to assess inter-study variability. If discrepancies persist, evaluate raw data for methodological biases (e.g., calibration errors, sample handling differences) .
Advanced: What strategies optimize the synthesis yield of this compound while minimizing by-products?
Answer:
- Reaction Parameter Screening:
- Catalyst Optimization: Test palladium vs. copper catalysts for Sonogashira coupling efficiency.
- Solvent Selection: Compare polar aprotic solvents (DMF, THF) for reaction rate and by-product formation.
- Stoichiometry: Adjust molar ratios of 4-iodobenzoic acid to ethynyl precursors (1:1.2 recommended).
- Post-Synthesis Purification:
Basic: How should researchers document experimental procedures for reproducibility in this compound studies?
Answer:
-
Detailed Protocols: Specify equipment models (e.g., Bruker 400 MHz NMR), reagent grades (e.g., ≥99% purity), and environmental conditions (e.g., 25°C, 60% RH).
-
Raw Data Inclusion: Provide spectral files, chromatograms, and calibration curves in supplementary materials.
-
Appendix Tables:
Parameter Value Reaction Temperature 80°C Catalyst Loading 5 mol% Pd(PPh₃)₄ Yield 78 ± 3% Reference .
Advanced: What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?
Answer:
- Nonlinear Regression: Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC₅₀ values.
- Error Analysis: Calculate 95% confidence intervals using bootstrapping (n=1000 iterations).
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points. Report p-values and effect sizes to contextualize significance .
Basic: How can researchers ensure safety and compliance when handling this compound in the lab?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
- Waste Management: Collect aqueous waste in designated containers for neutralization (pH 7) before disposal.
- Regulatory Checks: Confirm compliance with OSHA guidelines and institutional biosafety protocols .
Advanced: What methodologies address the co-solvent effect on this compound’s reactivity in organic synthesis?
Answer:
- Solvent Polarity Screening: Test DMSO, DMF, and acetonitrile to correlate dielectric constant with reaction rate.
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (C≡C bond disappearance).
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to simulate transition states and identify solvent stabilization effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
